1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
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Overview
Description
1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is a synthetic organic compound that features a pyrrolidinone ring substituted with a chlorobenzyl sulfonyl group and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Sulfonyl Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate nucleophile to form the chlorobenzyl sulfonyl intermediate.
Addition of the Hydroxypropyl Group: The intermediate is then reacted with a hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Cyclization to Form Pyrrolidinone Ring: The final step involves cyclization to form the pyrrolidinone ring, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(4-Methylbenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
- 1-{3-[(4-Fluorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
- 1-{3-[(4-Bromobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
Uniqueness
1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c15-12-5-3-11(4-6-12)9-21(19,20)10-13(17)8-16-7-1-2-14(16)18/h3-6,13,17H,1-2,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSKVDOGVAXUJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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